molecular formula C10H14O2 B2642832 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one CAS No. 141394-22-1

2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one

Cat. No.: B2642832
CAS No.: 141394-22-1
M. Wt: 166.22
InChI Key: HIDDPGVSIZLTMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one can be achieved through various synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction can be followed by an interrupted Nazarov cyclization to afford the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., gold(I) catalysts for rearrangement reactions) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one is unique due to its specific tricyclic structure and the presence of an oxatricyclic ring system. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-oxatricyclo[5.4.0.01,5]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDDPGVSIZLTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC3C2(C1)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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